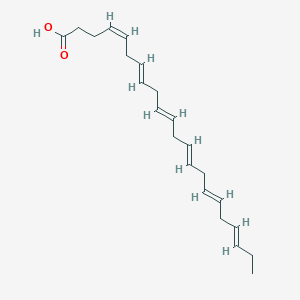

(4E,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid

Description

Propriétés

Key on ui mechanism of action |

DHA and its conversion to other lipid signalling moleccules compete with the arachidonic acid cascade from endogenous phospholipids and shift the inflammatory state to being more anti-inflammatory. DHA inhibits endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells. Derivatives of DHA are anti-inflammatory lipid mediators. Lipid mediators resolvin D1 and protectin D1 all inhibit transendothelial migration of neutrophils, so preventing neutrophilic infiltration at sites of inflammation, resolvin D1 inhibits IL-1β production, and protectin D1 inhibits TNF and IL-1β production. Monoxydroxy derivative of DHA converted by LOX inhibit thromboxane-induced platelet aggregation. DHA supplementation has also shown to reduce the levels of serum C-reactive protein (CRP) and other circulating markers of inflammation such as neutrophils in hypertriglyceridemic men. DHA acts as a ligand at peroxisome proliferator-activated receptor (PPAR) gamma and alpha that regulate lipid signalling molecule-mediated transduction pathways and modulate inflammation. As a natural ligand, DHA induces a protective effect in retinal tissues by activating retinoid x receptors and subsequent ERK/MAPK signaling pathway in photoreceptors to promote their survival and differentiation, stimulating the expression of antiapoptotic proteins such as Bcl-2 and preserving mitochondrial membrane potential. |

|---|---|

Numéro CAS |

6217-54-5 |

Formule moléculaire |

C22H32O2 |

Poids moléculaire |

328.5 g/mol |

Nom IUPAC |

(4E,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18+ |

Clé InChI |

MBMBGCFOFBJSGT-NIQHLCGCSA-N |

SMILES isomérique |

CC/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O |

SMILES canonique |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Apparence |

Assay:≥98%A solution in ethanol |

Autres numéros CAS |

6217-54-5 |

Description physique |

Liquid |

Synonymes |

Acids, Docosahexaenoic Acids, Docosahexenoic Docosahexaenoate Docosahexaenoic Acid (All-Z Isomer) Docosahexaenoic Acid Dimer (All-Z Isomer) Docosahexaenoic Acid, 3,6,9,12,15,18-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cerium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cesium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Potassium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(Z,Z,Z,Z,Z,E-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Sodium Salt Docosahexaenoic Acid, Sodium Salt Docosahexaenoic Acids Docosahexenoic Acids |

Origine du produit |

United States |

Docosahexaenoic Acid Biosynthesis and Metabolism

Endogenous Biosynthetic Pathways of Docosahexaenoic Acid

Organisms capable of synthesizing DHA utilize distinct enzymatic machinery and metabolic routes to produce this essential fatty acid. These pathways vary between eukaryotes and certain microorganisms.

Aerobic Eukaryotic Pathway

The aerobic pathway for DHA biosynthesis is prevalent in various eukaryotes, including microalgae, mosses, fungi, and some animals, including humans. wikipedia.org This pathway involves a series of desaturation and elongation reactions, primarily occurring in the endoplasmic reticulum, with a final crucial step in the peroxisomes. wikipedia.orgfrontiersin.org The process typically begins with alpha-linolenic acid (ALA, 18:3 ω-3) as a precursor. wikipedia.orgnih.govresearchgate.net

Desaturase enzymes are critical in the aerobic pathway, introducing double bonds at specific positions along the fatty acid chain. These enzymes are typically named based on the position of the double bond they introduce, counted from the carboxyl end of the fatty acid. mdpi.com

Delta-6 Desaturase (Δ6D): This enzyme catalyzes the initial and often rate-limiting step in the conversion of ALA. ocl-journal.org It introduces a double bond at the sixth carbon-carbon bond from the carboxyl end, converting ALA (18:3 ω-3) to stearidonic acid (SDA, 18:4 ω-3). wikipedia.orgmdpi.com FADS2 is a gene known to transcribe Δ6-desaturase in humans. ocl-journal.org

Delta-5 Desaturase (Δ5D): Following elongation, Δ5 desaturase introduces a double bond at the fifth carbon-carbon bond from the carboxyl end. mdpi.commdpi.com In the ω-3 pathway, this enzyme acts on eicosatetraenoic acid (ETA, 20:4 ω-3) to produce eicosapentaenoic acid (EPA, 20:5 ω-3). wikipedia.orggoogle.com Δ5 desaturases have been identified and characterized in various organisms, including humans and microalgae. google.comacs.org

Delta-4 Desaturase (Δ4D): The final desaturation step in the classical aerobic pathway involves Δ4 desaturase, which introduces a double bond at the fourth carbon-carbon bond from the carboxyl end. nih.gov This enzyme converts docosapentaenoic acid (DPA, 22:5 ω-3) to DHA (22:6 ω-3). wikipedia.org While identified in organisms like Thraustochytrium, the presence and activity of a dedicated Δ4 desaturase in mammals were debated, leading to the proposal of alternative mechanisms like the Sprecher's shunt. wikipedia.orgnih.govfrontiersin.org However, the identification of FADS2 as a human Δ4-desaturase in 2015 indicates that humans do follow a pathway involving Δ4-desaturation. wikipedia.org

Desaturases are front-end desaturases, introducing double bonds between the carboxyl end and a pre-existing double bond. mdpi.commdpi.com The activity and substrate specificity of these enzymes can vary between species. mdpi.complos.org

Elongase enzymes are responsible for extending the carbon chain length of fatty acids by adding two-carbon units. In the aerobic DHA synthesis pathway, elongases work in concert with desaturases to build the 22-carbon backbone of DHA. wikipedia.orgmdpi.com

ELOVL5: Elongase of very-long-chain fatty acid 5 (ELOVL5) is one of the elongases involved in PUFA biosynthesis. mdpi.com Studies have shown that human and rat ELOVL5 can elongate C18 and C20 PUFAs. plos.org While ELOVL5 has activity with C20 substrates like EPA, other elongases, such as ELOVL2, are also crucial, particularly for the elongation of C20 and C22 PUFAs, including DPA. plos.orgresearchgate.netnih.gov The specific roles and relative contributions of different ELOVL enzymes can vary depending on the organism. mdpi.comresearchgate.netnih.gov

The elongation steps in the aerobic pathway involve adding two carbons to the carboxyl end of the fatty acid chain. For example, in the ω-3 pathway, an elongase acts on SDA (18:4 ω-3) to produce ETA (20:4 ω-3), and another elongase acts on EPA (20:5 ω-3) to produce DPA (22:5 ω-3). wikipedia.org

While the initial desaturation and elongation steps primarily occur in the endoplasmic reticulum, the final step in the aerobic synthesis of DHA in mammals involves peroxisomal beta-oxidation, often referred to as the Sprecher's shunt. wikipedia.orgnih.govfrontiersin.orgarvojournals.org In this pathway, EPA is elongated twice to form a 24-carbon intermediate, tetracosahexaenoic acid (24:5 ω-3), which is then desaturated to 24:6 ω-3. wikipedia.orgfrontiersin.org This 24-carbon PUFA is then transported to the peroxisomes where it undergoes one cycle of beta-oxidation. wikipedia.orgfrontiersin.orgnih.gov This single round of peroxisomal beta-oxidation removes two carbons from the carboxyl end, converting 24:6 ω-3 into DHA (22:6 ω-3). wikipedia.orgfrontiersin.orgnih.gov

Peroxisomes play an indispensable role in this retroconversion process. frontiersin.orgnih.gov Enzymes involved in the peroxisomal beta-oxidation of 24:6 ω-3 to DHA include straight-chain acyl-CoA oxidase (ACOX1) and D-bifunctional protein (DBP). frontiersin.orgnih.govmdpi.com Defects in peroxisomal beta-oxidation can lead to impaired DHA synthesis and related health issues. arvojournals.orgnih.gov

Anaerobic Polyketide Synthase Pathway

An alternative pathway for DHA biosynthesis, independent of molecular oxygen, exists in certain microorganisms, notably marine bacteria and some protists. wikipedia.orgnih.govresearchgate.netfrontiersin.orgnih.govuni.lu This pathway utilizes a large multienzyme complex resembling polyketide synthases (PKS), often referred to as PUFA synthases. nih.govresearchgate.netnih.govasm.orgresearchgate.net

The anaerobic PKS-like pathway allows these microorganisms to synthesize DHA de novo from simpler precursors like acetyl-CoA and malonyl-CoA, without the requirement for sequential desaturation and elongation of C18 fatty acids as in the aerobic pathway. nih.govresearchgate.net

Schizochytrium : Species within the genus Schizochytrium are well-known producers of DHA via the anaerobic PKS pathway. nih.govresearchgate.netnih.govresearchgate.net The PUFA synthase in Schizochytrium is a large complex encoded by a cluster of genes (pfa genes). asm.orgpnas.orgtandfonline.com This system iteratively adds two-carbon units and introduces double bonds in a process similar to polyketide synthesis. researchgate.net Studies involving the heterologous expression of Schizochytrium pfa genes in E. coli have demonstrated the functionality of this anaerobic pathway for DHA production. nih.govpnas.org

Aurantiochytrium : Closely related to Schizochytrium, Aurantiochytrium species are also prolific producers of DHA through the PKS-like pathway. tandfonline.comtandfonline.comfrontiersin.org Aurantiochytrium species have shown high potential for accumulating significant amounts of lipids, with a high concentration of DHA. tandfonline.comfrontiersin.org The PKS pathway in Aurantiochytrium allows for de novo synthesis of PUFAs. tandfonline.com

Moritella marina : This marine bacterium is another example of a microorganism that synthesizes DHA via the anaerobic polyketide synthase pathway. tci-thaijo.orgasm.orgresearchgate.net M. marina possesses the necessary pfa genes for the biosynthesis of DHA. asm.org Research on optimizing growth conditions for M. marina has focused on enhancing DHA production through this pathway. researchgate.net

The PKS pathway involves a series of catalytic domains within the multienzyme complex that are responsible for chain initiation, elongation, reduction, and the introduction of double bonds. researchgate.netpnas.org This mechanism allows for the direct synthesis of long-chain PUFAs like DHA. nih.govresearchgate.net

Here is a summary of the key enzymes involved in the aerobic eukaryotic DHA biosynthesis pathway:

| Enzyme | Type | Substrate (ω-3 pathway) | Product (ω-3 pathway) | Location |

| Delta-6 Desaturase | Desaturase | Alpha-linolenic acid (18:3) | Stearidonic acid (18:4) | Endoplasmic Reticulum wikipedia.orgfrontiersin.org |

| Elongase (e.g., ELOVL5) | Elongase | Stearidonic acid (18:4) | Eicosatetraenoic acid (20:4) | Endoplasmic Reticulum wikipedia.orgfrontiersin.org |

| Delta-5 Desaturase | Desaturase | Eicosatetraenoic acid (20:4) | Eicosapentaenoic acid (20:5) | Endoplasmic Reticulum wikipedia.orgfrontiersin.org |

| Elongase (e.g., ELOVL2) | Elongase | Eicosapentaenoic acid (20:5) | Docosapentaenoic acid (22:5) | Endoplasmic Reticulum wikipedia.orgfrontiersin.org |

| Elongase (multiple steps) | Elongase | Docosapentaenoic acid (22:5) | Tetracosahexaenoic acid (24:5) | Endoplasmic Reticulum wikipedia.orgfrontiersin.org |

| Delta-6 Desaturase | Desaturase | Tetracosahexaenoic acid (24:5) | 24:6 ω-3 | Endoplasmic Reticulum wikipedia.orgfrontiersin.org |

| Peroxisomal Beta-Oxidation Enzymes (e.g., ACOX1, DBP) | Beta-oxidation | 24:6 ω-3 | Docosahexaenoic acid (22:6) | Peroxisomes wikipedia.orgfrontiersin.orgnih.gov |

Note: The table represents the general steps in the aerobic pathway, and specific enzymes and intermediates may vary slightly depending on the organism.

Docosahexaenoic Acid Metabolism

DHA metabolism involves its uptake, incorporation into various lipid pools, and bioconversion into a range of bioactive lipid mediators. DHA is transported in the bloodstream within lipoproteins (esterified in triglycerides, phospholipids (B1166683), and cholesteryl esters) or as a nonesterified (free) fatty acid. karger.com Once taken up by tissues, DHA can be stored in adipose tissue as triglycerides or incorporated into cell membranes, primarily esterified into phospholipids and other complex lipids. karger.com The brain and eye exhibit particularly high concentrations of DHA compared to other organs. nih.gov

Incorporation into Phospholipids

A significant aspect of DHA metabolism is its incorporation into phospholipids, which are fundamental components of cell membranes. In the brain, unesterified DHA is largely and selectively delivered to the sn-2 position of phospholipids via acyl-CoA synthetase and acyltransferase. ocl-journal.org This preferential incorporation into the sn-2 position is considered the physiological form in the human body. researchgate.net Dietary DHA can be absorbed in different forms, including triglycerides (TAG), monoacylglycerols (MAG), and phospholipids (PL). mdpi.com Studies suggest that DHA delivered as lysophosphatidylcholine (B164491) (LysoPC-DHA) may be more efficiently taken up by the brain compared to free DHA or DHA in TAG. researchgate.netmdpi.comocl-journal.orgnih.gov LysoPC-DHA can be produced from the hydrolysis of phosphatidylcholine (PC)-DHA by phospholipase A1 in the liver or by endothelial lipase (B570770) from circulating PC-DHA. researchgate.net This LysoPC-DHA can then be taken up by the brain and reacylated into PC or hydrolyzed to provide DHA for esterification into other phospholipids within the brain. researchgate.net Interconversion between different brain phospholipid pools can also occur. researchgate.net

Research indicates that the incorporation of DHA into phospholipid fractions can be influenced by the form in which it is consumed. Studies in rats have shown that PL-DHA and MAG-DHA lead to higher incorporation of DHA into erythrocyte lipids compared to TAG-DHA. mdpi.com Furthermore, the level of DHA in plasma was statistically significantly higher in the PL-DHA group compared with the TAG-DHA group at various time points. mdpi.com Within phospholipids, DHA appears to be more easily incorporated into phosphatidylethanolamine (B1630911) (PE) compared to other phospholipid classes in some contexts, although other studies suggest different preferences depending on the lipase involved. researchgate.net

| Lipid Class in Plasma | DHA Incorporation (Relative to TAG-DHA) | Significance |

| Phospholipids (PL-DHA) | Higher | Statistically Significant mdpi.com |

| Monoacylglycerols (MAG-DHA) | Higher | Statistically Significant in erythrocytes; no significant difference in plasma compared to TAG-DHA mdpi.com |

| Triglycerides (TAG-DHA) | Baseline | - mdpi.com |

Increased DHA content in membrane phospholipids can influence membrane biophysical properties, such as fluidity, flexibility, and thickness, potentially affecting cellular metabolism and the function of membrane-associated proteins. csic.esnih.govplos.org For example, increased DHA in skeletal muscle mitochondrial phospholipids has been associated with improvements in mitochondrial respiratory parameters. nih.gov

Bioconversion to Bioactive Lipid Mediators

DHA is not merely a structural component of membranes; it is also a precursor for the synthesis of a variety of potent bioactive lipid mediators. karger.comocl-journal.orgnih.govnih.gov These mediators, collectively known as docosanoids, are generated through enzymatic and non-enzymatic pathways, primarily involving cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 enzymes. nih.govwikipedia.org Docosanoids derived from DHA include resolvins (D-series), protectins (including Neuroprotectin D1), maresins, and docosatrienes. nih.govwikidoc.orgbiomolther.org These molecules play crucial roles in resolving inflammation, promoting tissue healing, and exerting neuroprotective effects. nih.govwikipedia.orgwikidoc.org

Neuroprotectin D1 Synthesis

Neuroprotectin D1 (NPD1) is a stereoselective docosanoid mediator synthesized from DHA with potent anti-inflammatory and neuroprotective actions. arvojournals.orgocl-journal.orgplos.org Its synthesis is initiated by the release of free DHA from membrane phospholipids by phospholipase A2 (PLA2). plos.orgpnas.org Following the release of DHA, a lipoxygenase, particularly 15-lipoxygenase-1 (15-LOX-1), catalyzes the synthesis of 17S-hydroperoxy-docosahexaenoic acid (17S-H(p)DHA), which is then converted to NPD1 through enzymatic steps involving an epoxide intermediate. ocl-journal.orgpnas.org The synthesis of NPD1 can be stimulated by various factors, including pigment epithelial-derived factor (PEDF), which has been shown to be a potent inducer of NPD1 synthesis in retinal pigment epithelial cells. arvojournals.orgnih.gov NPD1 is produced in response to oxidative stress and brain ischemia-reperfusion. ocl-journal.org It exhibits neuroprotective bioactivity in brain and retinal cells against insults such as oxidative injury, ischemia-reperfusion, and inflammation. ocl-journal.orgplos.org NPD1 is depleted in the brains of individuals with Alzheimer's disease. ocl-journal.orgplos.orgocl-journal.org

| Enzyme/Factor Involved | Role in NPD1 Synthesis |

| Phospholipase A2 (PLA2) | Releases free DHA from phospholipids plos.orgpnas.org |

| 15-Lipoxygenase-1 (15-LOX-1) | Catalyzes the oxygenation of DHA ocl-journal.orgpnas.org |

| Pigment Epithelial-Derived Factor (PEDF) | Stimulates NPD1 synthesis arvojournals.orgnih.gov |

Elovanoid Formation

Elovanoids (ELVs) are a novel class of homeostatic lipid mediators derived from very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are themselves elongated products of DHA. researchgate.neteurekalert.orgnih.gov The elongation of DHA to VLC-PUFAs, such as 32:6n-3 and 34:6n-3, is catalyzed by enzymes like ELOVL4 (elongation of very-long-chain fatty acids-4). researchgate.netnih.gov These VLC-PUFAs are then typically esterified at the sn-1 position of phosphatidylcholine. researchgate.net Elovanoids, such as ELV-32 and ELV-34, are subsequently formed from these VLC-PUFAs through the action of phospholipase A1 (PLA1). researchgate.net Elovanoids have demonstrated neuroprotective effects, particularly in the retina, where they help to restore the structure and integrity of damaged photoreceptor cells by promoting repair, remodeling, and regeneration. eurekalert.org Their synthesis is linked to the availability of DHA and the activity of enzymes in the elongation pathway. eurekalert.orgnih.gov

| Precursor/Enzyme Involved | Role in Elovanoid Formation |

| Docosahexaenoic acid (DHA) | Precursor for VLC-PUFAs researchgate.neteurekalert.orgnih.gov |

| ELOVL4 | Catalyzes elongation of DHA to VLC-PUFAs researchgate.netnih.gov |

| VLC-PUFAs (e.g., 32:6n-3, 34:6n-3) | Direct precursors of Elovanoids researchgate.neteurekalert.orgnih.gov |

| Phospholipase A1 (PLA1) | Releases VLC-PUFAs from phospholipids for ELV synthesis researchgate.netpnas.org |

Synaptamide (B1662480) Synthesis

Synaptamide, also known as N-docosahexaenoylethanolamine (DHEA), is an endogenous endocannabinoid-like lipid mediator synthesized from DHA in the brain and retina. nih.govmdpi.commdpi.comnih.gov While structurally similar to anandamide, synaptamide exhibits weak binding to cannabinoid receptors and primarily acts through cannabinoid-independent mechanisms. mdpi.comnih.gov Its synthesis is thought to occur via the N-acylation phosphodiesterase pathway, similar to other N-acylethanolamines. mdpi.com Synaptamide has been shown to promote neurogenesis and synaptogenesis, stimulate neurite growth, and exert anti-inflammatory effects in the nervous system. nih.govmdpi.commdpi.comnih.govfocusbiomolecules.com It binds to and activates the G-protein-coupled receptor 110 (GPR110), triggering downstream signaling pathways such as the cAMP/protein kinase A (PKA) pathway. nih.govmdpi.comfocusbiomolecules.com The brain synaptamide content is influenced by dietary DHA intake. nih.gov

| Precursor/Product Involved | Role in Synaptamide Pathway |

| Docosahexaenoic acid (DHA) | Precursor for Synaptamide nih.govmdpi.commdpi.comnih.gov |

| Ethanolamine | Involved in Synaptamide synthesis mdpi.com |

| Synaptamide (N-docosahexaenoylethanolamine) | Bioactive lipid mediator nih.govmdpi.commdpi.comnih.gov |

Docosanoid Production

Docosanoids represent a broad class of signaling molecules derived from the oxygenation of 22-carbon fatty acids, particularly DHA. wikipedia.orgwikidoc.org This production involves enzymatic activities of lipoxygenases, cyclooxygenases, and cytochrome P450 enzymes, as well as non-enzymatic free radical-mediated peroxidation. nih.govwikipedia.org Key docosanoids derived from DHA include the D-series resolvins (RvD1-RvD6), protectins (such as NPD1), and maresins. nih.govwikidoc.orgbiomolther.org These specialized pro-resolving mediators (SPMs) are crucial for the active resolution of inflammation and the promotion of tissue healing. nih.govwikipedia.orgwikidoc.org For instance, the conversion of DHA to D-series resolvins involves sequential enzymatic steps initiated by 15-lipoxygenase. nih.gov Other docosanoids include docosatrienes, characterized by conjugated triene structures, and neurofurans, formed via non-enzymatic peroxidation. wikipedia.orgwikidoc.org Oxo-docosanoids, such as 13-oxo-DHA and 17-oxo-DHA, possessing a ketone residue, have also been identified and exhibit anti-inflammatory activity. wikipedia.orgcaymanchem.com The production of these diverse docosanoids underscores the extensive metabolic fate of DHA and its role in generating a wide array of potent signaling molecules involved in maintaining cellular and tissue homeostasis.

| Class of Docosanoid | Examples | Formation Pathway | Key Functions |

| Resolvins (D-series) | RvD1-RvD6 | Enzymatic (Lipoxygenases) nih.gov | Anti-inflammatory, Pro-resolving nih.govwikidoc.orgbiomolther.org |

| Protectins | NPD1 | Enzymatic (Lipoxygenases) ocl-journal.orgpnas.org | Anti-inflammatory, Neuroprotective arvojournals.orgocl-journal.orgplos.org |

| Maresins | - | Enzymatic nih.govbiomolther.org | Pro-resolving nih.govbiomolther.org |

| Docosatrienes | - | Enzymatic wikidoc.org | Signaling wikidoc.org |

| Neurofurans | Neuroprostanes, Neurofuranes | Non-enzymatic peroxidation wikipedia.org | Biomarkers of oxidative stress wikipedia.org |

| Oxo-docosanoids | 13-oxo-DHA, 17-oxo-DHA | Enzymatic/Non-enzymatic wikipedia.orgcaymanchem.com | Anti-inflammatory wikipedia.orgcaymanchem.com |

Docosahexaenoic Acid in Membrane Biology and Biophysics

Docosahexaenoic Acid Incorporation into Biological Membranes

DHA is readily incorporated into membrane phospholipids (B1166683), a process crucial for maintaining the structural and functional integrity of biological membranes. nih.govresearchgate.net This incorporation is not random but shows specificity for certain phospholipid species and membrane domains.

Phospholipid Species Enrichment (e.g., Phosphatidylserine (B164497), Phosphatidylethanolamine)

DHA is highly concentrated in aminophospholipids, particularly phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (PS), in neuronal cells. nih.govfoodforthebrain.org Studies have indicated that DHA comprises a significant percentage of the total fatty acids in synaptic membrane PS, suggesting that a large proportion of PS molecular species contain DHA. nih.gov For instance, 1-stearoyl-2-docosahexaenoyl-PS (18:0,22:6-PS) is a notable DHA-containing PS species found in the brain. nih.gov While PE and PS are enriched in DHA, phosphatidylcholine (PC) and phosphatidylinositol (PI) typically show much lower levels of this fatty acid. foodforthebrain.org The incorporation of DHA into PS can uniquely expand the PS pool in neuronal membranes, influencing PS-dependent signaling and protein function. caldic.com

Data on DHA enrichment in phospholipid species:

| Phospholipid Class | Relative DHA Level | Source Tissue/Cell |

|---|---|---|

| Phosphatidylethanolamine (PE) | High | Neuronal cells, Brain nih.govfoodforthebrain.org |

| Phosphatidylserine (PS) | High | Neuronal cells, Brain, Synaptic membranes nih.govfoodforthebrain.orgcaldic.com |

| Phosphatidylcholine (PC) | Lower | Brain foodforthebrain.org |

Preferential Accumulation in Specific Membrane Domains (e.g., Lipid Rafts, Synaptic Membranes, Retinal Outer Segment Membranes)

DHA is avidly retained and uniquely concentrated in specific membrane domains within the nervous system, notably in photoreceptors and synaptic membranes. nih.gov In the retina, DHA is a major fatty acid in the photosensitive part of the rod outer segment (ROS) membranes, where it is involved in signal transduction and rhodopsin activation. researchgate.netcase.edu These retinal outer segment membranes are exceptionally rich in lipids containing PUFAs, including DHA, which, along with rhodopsin, are located in the bulk domain. researchgate.netresearchgate.net The high concentration of DHA in synaptic membranes correlates with synapse development. unibo.it

Conversely, DHA-containing phospholipids tend to be excluded from cholesterol-rich membrane domains known as lipid rafts. edpsciences.orgnih.govnih.govcapes.gov.br Studies have shown that DHA can differentially incorporate into different classes of membrane rafts, significantly altering the fatty acid and protein compositions of certain raft types while having no significant influence on others, such as tight junction-associated rafts. nih.gov This aversion of DHA for cholesterol drives the lateral segregation of DHA-containing phospholipids into liquid disordered (Ld) domains that are depleted in cholesterol, presenting them as the compositional and organizational antithesis of lipid rafts. capes.gov.br Despite being poor in DHA-containing phospholipids, the formation and function of lipid-raft microdomains are nevertheless affected by DHA. nih.gov

Modulation of Membrane Biophysical Properties by Docosahexaenoic Acid

Once esterified into phospholipids, DHA significantly alters many basic properties of membranes, including acyl chain order, fluidity, phase behavior, elastic compressibility, and permeability. researchgate.net

Alterations in Membrane Fluidity and Acyl Chain Order

The presence of DHA in membranes is strongly associated with increased membrane fluidity and decreased acyl chain order. lipidmaps.orgnih.govfoodforthebrain.orgtriglycerideforum.orgfishersci.caresearchgate.netnih.govresearchgate.netnsf.govfrontiersin.orgmdpi.com The six double bonds in DHA introduce kinks and flexibility into the acyl chain, preventing orderly packing and leading to greater disorder in the hydrocarbon core of the membrane. biologists.comresearchgate.netcapes.gov.brresearchgate.net This high degree of disorder is a hallmark of DHA-rich membranes. capes.gov.br

Research findings on DHA's impact on membrane fluidity and order:

DHA alone has been shown to increase bulk lipid fluidity in large unilamellar vesicles, indicated by a dose-dependent reduction in apparent rotational correlation time. triglycerideforum.org

Compared to eicosapentaenoic acid (EPA), DHA generally has a more significant fluidizing effect on membranes, particularly in the presence of cholesterol. triglycerideforum.orgfrontiersin.org

Molecular simulations and studies using techniques like NMR and X-ray diffraction demonstrate that DHA increases disorder in the membrane hydrocarbon core. nih.govnih.govnih.govresearchgate.netacs.org

Influence on Trans-Gauche Isomerizations

The high flexibility of the DHA acyl chain, due to its numerous cis double bonds, results in rapid isomerization through various conformational states, including increased trans-gauche isomerizations. capes.gov.brtriglycerideforum.orgnih.govnih.govresearchgate.netacs.orgresearchgate.net These rapid transitions contribute significantly to the disorder and reduced acyl chain packing observed in DHA-containing membranes. capes.gov.brnih.gov Studies using techniques like X-ray scattering have linked the increased trans-gauche isomerizations in phospholipid acyl chains to the effects of DHA on membrane structure. triglycerideforum.orgnih.govnih.govresearchgate.net

Impact on Membrane Width

DHA incorporation leads to a reduction in membrane width compared to membranes containing more saturated or less unsaturated fatty acids like EPA. biologists.comtriglycerideforum.orgresearchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.net This decrease in membrane thickness is a direct consequence of the increased disorder and reduced effective length of the DHA acyl chains caused by the numerous cis double bonds and increased trans-gauche isomerizations. triglycerideforum.orgresearchgate.netresearchgate.net Studies using small angle X-ray scattering and diffraction have quantified this effect, showing a reduction in membrane width in the presence of DHA. triglycerideforum.orgnih.govnih.govnih.govresearchgate.net Thinner and more loosely packed DHA-enriched membranes have also been reported to have increased permeability to small polar molecules. researchgate.net

Data on the impact of DHA on membrane width:

| Membrane Composition | Change in Membrane Width (relative to control/EPA) | Measurement Technique | Source |

|---|---|---|---|

| DHA-containing membranes vs. EPA-containing membranes | Reduced by 5% or 3 Å | SAXS | triglycerideforum.org |

| PL-DHA vs. control/PL-EPA (with POPC and cholesterol) | Reduced d-space (58 Å) | X-ray diffraction | nih.gov |

| DHA-containing GPLs vs. disaturated phospholipids and cholesterol | Thinner | Diagram/Review | researchgate.net |

Effects on Membrane Permeability and Elastic Compressibility

DHA's incorporation into membrane phospholipids has been shown to significantly alter membrane permeability and elastic compressibility. researchgate.netnih.govdhaomega3.orgjogi.co.in Membranes enriched with DHA are characterized by increased permeability and are notably thin due to the high disorder of their acyl chains and reduced effective length. tandfonline.comresearchgate.net Studies using model systems, such as phospholipid vesicles, have demonstrated that DHA can increase their permeability, as evidenced by increased vesicle swelling and leakage of sequestered substances. nih.gov This effect is more pronounced compared to less unsaturated fatty acids like oleic acid. nih.gov

The presence of DHA contributes to membrane distension, which can increase the total cellular volume and affect the hemolytic threshold. researchgate.net This is consistent with DHA's established role in modulating membrane fluidity, permeability, and elastic compressibility. researchgate.net Research simulating neuronal grey matter membranes has indicated that increasing the proportion of DHA-containing phospholipids can lead to a decrease in the system's compressibility and an increase in membrane elasticity. mdpi.com This is supported by a reduction in the bulk modulus. mdpi.com This effect suggests that esterified DHA can infiltrate and remodel membrane architecture, potentially influencing the mechanical properties crucial for membrane protein function and sorting. mdpi.com

Data from studies on membrane compressibility:

| Membrane Model System | DHA Content | Compressibility Change | Elasticity Change | Reference |

| Neuronal Grey Matter Membrane Model (with PDPC) | Increasing | Decreases | Increases | mdpi.com |

| Liposomal Dispersion (with PDPC) | Increasing | Decreases | Enhanced Order | mdpi.com |

| Phospholipid Vesicles | Present | Increased Permeability | Not specified | nih.gov |

| Model Cell Membrane (MD Simulations) | Present | Not specified | Not specified | researchgate.netacs.org |

Note: PDPC refers to 1-palmitoyl-2-docosahexaenoylphosphatylcholine.

Furthermore, DHA's influence on membrane permeability has been investigated in the context of cellular responses. For instance, DHA has been shown to impact phagolysosomal membrane permeability in macrophages, although in vivo effects can differ from in vitro findings. tandfonline.comsigmaaldrich.com

Influence on Membrane Fusion and Flip-Flop Mechanisms

DHA has been demonstrated to alter membrane fusion and lipid flip-flop mechanisms. researchgate.netnih.gov The unique structure of DHA, with its multiple double bonds, provides significant conformational flexibility, which is believed to contribute to its effects on membrane dynamics. researchgate.net

Studies using artificial bilayers have shown that DHA, particularly when esterified to the sn-2 position of phospholipids, enhances membrane fusion compared to saturated or less unsaturated fatty acids. tandfonline.com These DHA-containing vesicles can readily fuse with living cells, leading to increased cellular permeability. nih.govtandfonline.com

Molecular dynamics simulations have provided insights into the influence of DHA on lipid flip-flop, the movement of lipids between the two leaflets of the membrane bilayer. researchgate.netacs.orgnih.govkcl.ac.uk Increasing concentrations of free protonated DHA in a model brain cell membrane have been observed to disorder the bilayer packing, fluidize the membrane, and increase the rates of successful flip-flop. nih.govkcl.ac.uk These simulations have also revealed coordinated flip-flop phenomena between DHA molecules, involving hydrogen bonds. nih.govkcl.ac.uk The presence of DHA molecules, primarily in liquid-disordered (Ld) membrane domains, can influence cholesterol flip-flop in a concentration-dependent manner. researchgate.netacs.org

DHA-containing phospholipids have been shown to control membrane fusion dynamics, such as those involved in the formation of transendothelial cell macroapertures. biologists.com Enrichment of DHA-containing phospholipids in the plasma membrane can shift cellular membranes towards a state permissive for membrane fusion. biologists.com

Interaction with Other Membrane Lipids (e.g., Cholesterol)

The interaction of DHA with other membrane lipids, particularly cholesterol, plays a significant role in modulating the structure and function of cell membranes. researchgate.netnih.gov DHA does not exist in isolation within the membrane environment and its interactions with other components influence membrane heterogeneity and domain structure. tandfonline.com

Cholesterol, a major lipid raft component, exhibits a notable interaction with DHA-containing phospholipids. tandfonline.commdpi.com Biophysical studies, often utilizing model membranes, have shown a mutual aversion between DHA and cholesterol. tandfonline.comcapes.gov.br This drives the lateral segregation of DHA-containing phospholipids into highly disordered domains, distinct from cholesterol-rich regions. tandfonline.comcapes.gov.br These DHA-rich domains are compositionally and organizationally different from lipid rafts, which are typically enriched in saturated sphingolipids and cholesterol. tandfonline.comcapes.gov.br

Experimental data supports the low solubility of cholesterol in bilayers composed of DHA-containing phospholipids. mdpi.comnih.gov For example, studies using solid-state 2H NMR spectroscopy and X-ray diffraction have determined a markedly lower solubility for cholesterol in bilayers of a DHA-containing phosphatidylethanolamine compared to one containing oleic acid. nih.gov This reduced affinity between cholesterol and DHA-containing phospholipids may serve as a mechanism for triggering the formation of lipid microdomains. nih.gov

In ternary mixtures containing DHA-lipids, cholesterol, and sphingomyelin, cholesterol tends to have a greater affinity for the more rigid sphingomyelin, leading to the separation of the membrane into DHA-rich/cholesterol-poor and cholesterol-rich/DHA-poor domains. mdpi.com This enhanced phase separation due to DHA's aversion to cholesterol can alter the size and composition of lipid rafts and lead to the formation of a unique, highly disordered DHA-rich phase. tandfonline.com

The interaction between DHA and cholesterol is crucial for understanding how DHA influences membrane structure and, consequently, cellular biochemical activity and signaling pathways. tandfonline.comcapes.gov.br

Cellular and Molecular Mechanisms of Docosahexaenoic Acid Action

Signal Transduction Pathway Modulation

DHA's influence on cellular function is largely attributed to its ability to modulate various signal transduction pathways. These modulations can occur through direct interaction with membrane lipids, serving as a precursor for bioactive metabolites, or by acting as a ligand for specific receptors. mdpi.comnih.govmdpi.com

Phosphatidylserine (B164497) (PS)-Dependent Signaling

A key mechanism by which DHA modulates signal transduction involves its impact on phosphatidylserine (PS) levels and distribution within cellular membranes. DHA stimulates the synthesis of neuronal PS, leading to an enrichment of DHA-containing PS in the plasma membrane. mdpi.comoup.comcaldic.comnih.govresearchgate.net These DHA-PS-rich membrane domains are critical for facilitating the translocation and activation of several key kinases. mdpi.comoup.comcaldic.comnih.govresearchgate.netnih.gov

Translocation and Activation of Kinases (e.g., Raf-1, Protein Kinase C (PKC), Akt/Protein Kinase B (PKB))

The increased presence of PS, particularly DHA-containing PS, in the inner leaflet of the plasma membrane facilitates the recruitment and activation of various kinases, including Raf-1, Protein Kinase C (PKC), and Akt (also known as Protein Kinase B). mdpi.comoup.comcaldic.comnih.govresearchgate.netnih.gov The interaction of these kinases with membrane PS is essential for their translocation from the cytosol to the membrane, a crucial step for their activation in response to specific stimuli, such as growth factors or G-protein signaling. caldic.comnih.gov This PS-dependent membrane interaction is particularly important for promoting neuronal survival, especially under suboptimal conditions where other survival signals, like PIP3, might be limited. oup.comnih.gov

Downstream Signaling Cascades (e.g., ERK/MAPK Pathway)

The activation of kinases like Raf-1, PKC, and Akt, facilitated by DHA-induced PS enrichment, can lead to the modulation of downstream signaling cascades. One such pathway influenced by DHA is the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. nih.govconicet.gov.ar Studies have shown that DHA can activate the ERK/MAPK pathway, contributing to processes like photoreceptor survival and differentiation. nih.govconicet.gov.arconicet.gov.ar This activation can impact the expression of proteins involved in apoptosis, such as increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax. nih.govconicet.gov.ar Conversely, in some contexts, DHA has been observed to inhibit the MAPK-ERK pathway by suppressing the phosphorylation of MEK and ERK, leading to effects like the induction of apoptosis in certain cancer cells. oup.comresearchgate.net

G-Protein Coupled Receptor (GPCR) Signaling

DHA and its metabolites can also exert their effects by interacting with G-Protein Coupled Receptors (GPCRs). These receptors play a significant role in mediating various cellular responses to extracellular signals.

Ligand Binding and Receptor Activation (e.g., GPR110/ADGRF1, GPR120/FFAR4)

DHA can be metabolized into bioactive mediators, such as synaptamide (B1662480) (N-docosahexaenoylethanolamine), which acts as an endogenous ligand for specific GPCRs. mdpi.comnih.govmdpi.comdiva-portal.org Synaptamide has been identified as a ligand for GPR110 (also known as ADGRF1), an orphan receptor belonging to the adhesion GPCR subfamily. mdpi.comnih.govmdpi.comdiva-portal.orgzhanggroup.org The binding of synaptamide to GPR110 is involved in mediating neurotrophic and neuroprotective effects, including neurogenesis, neurite growth, synaptogenesis, and anti-inflammatory responses. mdpi.comnih.govmdpi.com Furthermore, DHA and other long-chain fatty acids are recognized as agonists for GPR120 (also known as FFAR4), another GPCR that mediates metabolic, inflammatory, and proliferatory signals. lipidmaps.orgnih.govnih.govcuhk.edu.cn

cAMP/Protein Kinase A (PKA) Pathway Activation

The activation of certain GPCRs by DHA metabolites can lead to the modulation of intracellular signaling pathways, including the cAMP/Protein Kinase A (PKA) pathway. Synaptamide's binding to GPR110 has been shown to trigger the cAMP/PKA signaling cascade. mdpi.comnih.govmdpi.com This activation is associated with an increase in intracellular cAMP levels, which in turn activates PKA. mdpi.comnih.govnih.govresearchgate.net The cAMP/PKA pathway is a critical second messenger system involved in a wide range of cellular processes, including neurogenesis, axon growth, and the regulation of lipolysis. mdpi.comnih.govnih.govresearchgate.net DHA itself has also been demonstrated to activate the cAMP/PKA signaling pathway in adipocytes, contributing to the induction of lipolysis. nih.gov

CREB Activation

Docosahexaenoic acid has been shown to activate the cAMP response element-binding protein (CREB). Studies in human neuronal cells demonstrated that DHA treatment significantly upregulates the CREB signaling pathway in a dose-dependent manner, leading to a 2- to 3-fold increase in activation nih.gov. This activation is associated with enhanced neuronal cell viability and increased neurite outgrowth nih.gov. DHA's metabolite, synaptamide, can also trigger the cAMP/protein kinase A (PKA) signaling pathway, subsequently activating CREB mdpi.comresearchgate.net. This pathway is involved in the expression of neurogenic and synaptogenic genes researchgate.net. Research in mice fed a DHA-enriched diet indicated that DHA consumption suppressed the phosphorylation and activity of CREB and its upstream kinases (Akt1, MSK1, and RSK1) in macrophages, suggesting a role in modulating inflammatory responses via CREB inhibition scispace.com.

Nuclear Receptor Activation (e.g., Retinoid X Receptor (RXR) as a Fatty Acid Receptor)

Docosahexaenoic acid acts as an endogenous ligand for the retinoid X receptor (RXR), a nuclear receptor that functions as a ligand-activated transcription factor tocris.comnih.govnih.gov. RXR is an essential component of various nuclear receptor heterodimers nih.gov. Studies have identified DHA as a factor in mouse brain tissue that activates RXR in cell-based assays nih.gov. While initial findings suggested that supra-physiological levels of DHA were required for RXR activation, refined methods have shown that DHA can induce robust RXR activation at low micromolar concentrations researchgate.net. This activation suggests that DHA may influence neural function through an RXR signaling pathway nih.gov. DHA has been shown to activate all three RXR isoforms tocris.com. The interaction of DHA with RXR can lead to gene expression and is implicated in processes such as neuronal morphological development mdpi.comnih.gov.

Interruption of Pro-inflammatory Signaling (e.g., IKKβ/NF-κB Pathway)

Docosahexaenoic acid is known for its anti-inflammatory effects, partly mediated by its ability to inhibit the nuclear factor-κB (NF-κB) pathway nih.govresearchgate.netnih.gov. NF-κB is a primary mediator of the inflammatory response, regulating the transcription of numerous pro-inflammatory proteins nih.gov. DHA treatment has been shown to attenuate the activation of the IKK/NF-κB signaling pathway nih.govcellmolbiol.orgcellmolbiol.org. Specifically, DHA pretreatment inhibited TNF-α-stimulated IKK phosphorylation, IκB phosphorylation and degradation, p65 nuclear translocation, and NF-κB DNA binding activity in cells nih.gov. DHA's protective effect against inflammation is partially attributed to the inhibition of the IKK/NF-κB pathway, sometimes involving cross-talk with the Nrf2/heme oxygenase 1 pathway nih.govresearchgate.net. Findings suggest that DHA can inhibit IKK/IκB-α/NF-κB signaling by influencing the dissociation of NLRX1 from TRAF6 in response to inflammatory stimuli cellmolbiol.orgcellmolbiol.org.

Enzyme Activity Modulation

Docosahexaenoic acid can modulate the activity of various enzymes involved in cellular signaling and function researchgate.netnih.govnih.govdntb.gov.ua.

Phospholipase Activities (e.g., Phospholipase A2, Phospholipase C)

Docosahexaenoic acid can influence the activity of phospholipases, enzymes that hydrolyze phospholipids (B1166683). Cytosolic phospholipase A2 (cPLA2) is involved in the biosynthesis of neuroprotectin D1 (NPD1), a DHA-derived mediator with anti-inflammatory properties nih.gov. Altered expression of key enzymes for NPD1 biosynthesis, such as cPLA2, has been observed in conditions like Alzheimer's disease nih.gov. While the precise mechanisms of DHA's direct modulation of phospholipase A2 or Phospholipase C activity are complex and can vary depending on the cellular context, the availability of DHA as a substrate and its incorporation into membranes can indirectly influence the activity of these enzymes and the subsequent production of lipid mediators mdpi.comocl-journal.org.

Adenylate Cyclase Activity

Docosahexaenoic acid has been shown to modulate adenylate cyclase activity, an enzyme responsible for catalyzing the formation of cyclic AMP (cAMP) nih.govdntb.gov.uanih.govproteopedia.org. Studies in bovine retina demonstrated that unsaturated fatty acids, including DHA, enhance the epinephrine-stimulated adenylate cyclase activity dntb.gov.uanih.gov. The modulating effect appears linked to the degree of unsaturation of the fatty acid dntb.gov.uanih.gov. DHA at specific concentrations increased cyclase activity when the tissue was incubated with epinephrine (B1671497) nih.gov. However, the effect can be dependent on the cellular environment, as DHA had no effect on the enzyme solubilized from the membrane fraction nih.gov. Dietary deprivation of n-3 fatty acids, leading to decreased DHA levels in retinal phospholipids, did not significantly affect dopamine-dependent adenylate cyclase activity in rat retina when the total content of polyunsaturated fatty acids remained constant nih.gov.

Alpha-, Beta-, and Gamma-Secretase Enzyme Modulation

The formation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, involves the sequential cleavage of the amyloid-beta precursor protein (APP) by secretase enzymes: alpha-, beta-, and gamma-secretase researchgate.netscirp.org. In the non-amyloidogenic pathway, APP is cleaved by alpha-secretase, preventing Aβ formation scirp.org. The amyloidogenic pathway involves cleavage by beta- and gamma-secretase, leading to Aβ production scirp.org. Research suggests that DHA may play a role in modulating these pathways. In human neural cells, DHA has been shown to attenuate amyloid-beta secretion nih.gov. While the direct modulation of secretase enzyme activity by DHA is an area of ongoing research, the influence of DHA on membrane properties and cellular signaling pathways could indirectly impact the processing of APP by these enzymes.

Mitogen-Activated Protein Kinase (MAPK) Enzyme Activity (e.g., ERK1/ERK2)

Docosahexaenoic acid has been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), particularly the Extracellular signal-regulated kinase (ERK) pathway, comprising ERK1 and ERK2. Studies in human neuroblastoma SH-SY5Y cells have demonstrated that DHA can induce the phosphorylation and activation of ERK1/2. This activation appears to be mediated, at least in part, through the production of intracellular reactive oxygen species (ROS) and subsequent inhibition of protein tyrosine phosphatase activity, rather than the PI3K pathway. nih.gov The ROS-dependent ERK pathway is suggested to play a significant role in DHA-enhanced neurite outgrowth. nih.gov Conversely, in some cancer cell lines like SKBR3 and MCF-7, DHA treatment has been associated with decreased phosphorylation of ERK1/2. mdpi.com This suggests that the effect of DHA on ERK activity can be cell type-specific and context-dependent.

Antioxidant Enzyme Activities

DHA exhibits antioxidant properties and influences the activity of various antioxidant enzymes. Studies have shown that DHA can increase the intracellular levels and enzymatic activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). spandidos-publications.comsci-hub.se In PC12 cells exposed to hydrogen peroxide (H2O2)-induced oxidative stress, pre-treatment with DHA increased the intracellular levels of enzymatic antioxidants like SOD and GSH-Px, both under basal conditions and following H2O2 exposure. spandidos-publications.com DHA also augmented the levels of reduced glutathione (GSH) and ascorbic acid, while reducing malondialdehyde (MDA) levels under oxidative stress conditions. spandidos-publications.com The antioxidant activity of DHA may be linked to its ability to enhance mitochondrial functions and biogenesis. researchgate.netacs.orgnih.gov Furthermore, DHA has been reported to increase the enzymatic activity of catalase (CAT) in various cell types. sci-hub.se

Table 1. Effect of DHA on Antioxidant Enzyme Activities

| Enzyme | Effect of DHA Treatment | Reference |

| Superoxide Dismutase (SOD) | Increased activity/levels | spandidos-publications.comsci-hub.se |

| Glutathione Peroxidase (GSH-Px) | Increased activity/levels | spandidos-publications.comsci-hub.se |

| Catalase (CAT) | Increased activity | sci-hub.se |

Regulation of Gene Expression

Docosahexaenoic acid significantly modulates gene expression, impacting a wide array of cellular functions including lipid metabolism, synaptic plasticity, and inflammatory responses. nih.govocl-journal.orgnih.govnih.gov These effects can be mediated through various mechanisms, including interactions with transcription factors and epigenetic modifications.

Modulation of Genes related to Phospholipid Synthesis

DHA plays a crucial role in the synthesis and composition of phospholipids, particularly in neuronal membranes. DHA is preferentially incorporated into phospholipids, especially phosphatidylethanolamine (B1630911) and phosphatidylserine, which are abundant in nerve cells. frontiersin.org The incorporation of DHA into phosphatidic acid, a precursor for phospholipid synthesis, by enzymes like AGPAT3 (1-acyl-sn-glycerol-3-phosphate acyltransferase 3) is vital for maintaining cellular DHA-containing phospholipid levels. biorxiv.org Studies using mice lacking Agpat3 have demonstrated the significant contribution of maternal DHA-containing phospholipid synthesis to the maternal-offspring DHA supply during the fetal period. biorxiv.org This highlights the importance of genes involved in phospholipid synthesis for adequate DHA availability during development. DHA can also influence the expression of genes related to fatty acid synthesis and desaturation, such as Stearoyl-CoA desaturase (SCD), a key enzyme in the synthesis of monounsaturated fatty acids. ocl-journal.orgocl-journal.org DHA has been shown to lower both the protein and mRNA expression levels of the SCD gene. ocl-journal.orgocl-journal.org

Expression of Synaptic Proteins

DHA is critical for proper synaptic function and plasticity, and it influences the expression of various synaptic proteins. DHA supplementation has been shown to promote synaptogenesis and increase the expression of pre- and post-synaptic proteins, including synapsins and glutamate (B1630785) receptors, in cultured hippocampal neurons. nih.govocl-journal.org This leads to enhanced glutamatergic synaptic activity. nih.govocl-journal.org Conversely, DHA depletion during development results in reduced expression of these synaptic proteins in the hippocampus and impaired long-term potentiation, a cellular mechanism underlying learning and memory. ocl-journal.org The DHA status in the brain affects the synaptic plasma membrane proteome, influencing the expression of proteins involved in neurotransmission. mdpi.com DHA can also promote synaptic formation by increasing the expression of proteins like drebrin (a dendritic spine marker) and PSD95 (a postsynaptic density protein). researchgate.net The DHA metabolite synaptamide (N-docosahexaenoylethanolamide) is a potent mediator for DHA-induced neurite growth, synaptogenesis, and glutamatergic synaptic function, enhancing the expression of synapsin and glutamate receptor subunits. ocl-journal.orgnih.gov

Regulation of Adhesion Molecules (e.g., VCAM-1, MCP-1, ICAM-1)

DHA has demonstrated anti-inflammatory effects, partly through the modulation of adhesion molecules involved in leukocyte-endothelial interactions. Studies indicate that DHA can decrease the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in endothelial cells. soton.ac.uk Pre-treatment with DHA has been shown to reduce cell-surface expression, cellular protein levels, and mRNA expression of VCAM-1 and ICAM-1 in various endothelial cell types. soton.ac.uk For instance, DHA at concentrations ranging from 40 to 160 µM decreased VCAM-1 cell-surface expression in TNFα-stimulated human aortic endothelial cells. soton.ac.uk DHA has also been reported to decrease mRNA and protein concentrations of P-selectin and ICAM-1. soton.ac.uk While some studies show a decrease in ICAM-1 and VCAM-1 levels with omega-3 fatty acid supplementation, results for ICAM-1 and VCAM-1 can sometimes be controversial depending on the context. isciii.es DHA-derived metabolites, such as resolvins, can also reduce the formation of cell adhesion molecules like VCAM-1 and chemokines like monocyte chemoattractant protein-1 (MCP-1) in endothelial cells. arvojournals.org

Table 2. Effect of DHA on Adhesion Molecules

| Adhesion Molecule | Effect of DHA Treatment | Reference |

| VCAM-1 | Decreased expression | soton.ac.ukarvojournals.org |

| ICAM-1 | Decreased expression | soton.ac.uk |

| P-selectin | Decreased expression | soton.ac.uk |

| MCP-1 | Decreased formation | arvojournals.org |

Heme Oxygenase 1 Induction via Nrf2

Docosahexaenoic acid is known to induce the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme, primarily through the activation of the nuclear factor erythroid-derived 2-like 2 (Nrf2) signaling pathway. spandidos-publications.comnih.govresearchgate.netmdpi.comnih.govscite.ai Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. nih.gov Oxidative stress or certain compounds, including DHA, can cause the dissociation of Nrf2 from Keap1, facilitating its translocation into the nucleus and binding to the antioxidant response element (ARE), thereby upregulating the expression of antioxidant and cytoprotective enzymes like HO-1 and NAD(P)H:quinone oxidoreductase (NQO1). nih.govmdpi.comnih.gov DHA-induced activation of Nrf2 and subsequent HO-1 expression contribute to its antioxidant and anti-apoptotic effects, protecting cells against oxidative damage. spandidos-publications.commdpi.com DHA can activate protein kinase C (PKC)δ, which in turn induces Nrf2 phosphorylation, further promoting its activation and the expression of its target genes like HO-1 and NQO1. nih.govnih.gov Modification of specific cysteine residues of Keap1 by DHA may also contribute to Nrf2 dissociation and activation. nih.govnih.gov

Neurotransmitter System Modulation

DHA plays a significant role in modulating various neurotransmitter systems, impacting both the release and uptake of neurotransmitters, as well as the activity of their associated receptors and transporters. cambridge.orgnih.gov

Regulation of Neurotransmitter Release and Uptake (e.g., Noradrenaline)

DHA has been shown to influence the release of neurotransmitters. Studies have demonstrated that both a high membrane DHA content and the presence of free DHA in the medium can enhance the release of noradrenaline from SH-SY5Y cells. nih.gov Specifically, incorporation of DHA into cell membranes increased basal noradrenaline release. nih.gov Brief incubation with DHA during vesicle mobilization also strongly increased noradrenaline release. nih.gov This suggests that membrane DHA content can influence exocytosis, the process by which neurotransmitters are released from synaptic vesicles. nih.gov

Regarding neurotransmitter uptake, DHA can modulate the activity of glutamate transporters. nih.gov For instance, in human embryonic kidney cells expressing glutamate transporter-1, DHA at certain concentrations increased glutamate transport, while at higher concentrations, it decreased it, indicating a concentration-dependent effect influenced by intracellular calcium. cambridge.org Another study observed that DHA reduced glutamate uptake in rat astrocytes. cambridge.org

Modulation of Glutamatergic Synaptic Activity

DHA is known to enhance glutamatergic synaptic activities. nih.gov This enhancement is associated with increased expression of synapsin and glutamate receptor subunits in hippocampal neurons. nih.govnih.gov Supplementation with DHA has been shown to significantly increase spontaneous synaptic activity due to this enhanced glutamatergic function. nih.govnih.gov Conversely, a lack of DHA can lead to inhibited synaptogenesis, reduced levels of synapsins and glutamate receptor subunits, and impaired long-term potentiation (LTP) in hippocampal neurons. nih.gov DHA also modulates the activity of glutamate transporters, including GLT1, GLAST, and EAAC1. nih.gov DHA can stimulate GLT1 and EAAC1 through a mechanism dependent on extracellular Ca²⁺, CaM kinase II, and protein kinase C. nih.gov However, its inhibitory effect on GLAST does not require extracellular Ca²⁺ or involve CaM kinase II. nih.gov

DHA's effect on glutamatergic neurotransmission might also be indirectly mediated through the regulation of glutamate transport in astrocytes. cambridge.org

Enhancement of Dopaminergic Synaptic Activity

Research suggests that DHA can influence dopaminergic neurotransmission. Dietary supplementation with fish oil, rich in EPA and DHA, has been shown to reduce monoamine oxidase B activity in cortical regions of rats, leading to increased dopamine (B1211576) levels and higher dopamine D2 receptor binding. cambridge.org Chronic deficiency of n-3 PUFAs can alter the internalization of dopamine in the storage pool of the frontal cortex. nih.gov Deficits in brain DHA induced by diet can result in the redistribution of dopamine vesicles in presynaptic terminals and altered basal and evoked extracellular dopamine concentrations in the prefrontal cortex and ventral striatum. nih.gov Furthermore, DHA has been suggested to potentially delay or slow the progression of Parkinson's disease by blocking the conversion of MPTP to MPP+ or preventing the uptake of MPP+ into dopaminergic terminals. mdpi.com Studies have also shown that DHA administration can increase tyrosine hydroxylase-positive neurons in a Parkinson's disease animal model, suggesting changes in dopaminergic activity. mdpi.com

Modulation of Carrier-Mediated Transport (e.g., Choline, Glycine, Taurine)

DHA is known to modulate the carrier-mediated transport of several molecules, including choline, glycine, and taurine. bio-gems.comjogi.co.ingoogle.comresearchgate.netresearchgate.net This modulation is considered one of its important functions at the level of cell membranes, where it is incorporated into phospholipid components. jogi.co.in This effect on carrier-mediated transport highlights DHA's influence on the cellular uptake and availability of these crucial substances, which are involved in various neuronal processes. bio-gems.comresearchgate.net

Ion Channel Function Regulation (e.g., Delayed Rectifier Potassium Channels)

DHA has been demonstrated to regulate the function of various ion channels, including delayed rectifier potassium channels. jogi.co.ingoogle.comeuropeanreview.org These channels play a critical role in setting the resting membrane potential and repolarizing the action potential in excitable cells, such as neurons and cardiac myocytes. europeanreview.org

Studies using patch-clamp techniques have shown that DHA can inhibit delayed rectifier potassium channels in isolated neocortical neurons and in cells expressing cloned neuronal potassium channels like Kv1.2 and Kv3.1a in a concentration-dependent manner. nih.gov The block of these channels by DHA appears to occur from the outside, suggesting a direct interaction with an external domain of the channel. nih.gov This inhibition can be rapidly reversed by bovine serum albumin, which binds fatty acids. nih.gov Micromolar concentrations of extracellular zinc can non-competitively antagonize DHA inhibition of Kv1.2 channels, but have little effect on Kv3.1a channels, indicating subunit-selective antagonism. nih.gov

DHA has also been shown to inhibit transient outward and ultra-rapid delayed rectifier potassium currents (Ito and IKur) in human atrial myocytes in a concentration-dependent manner. nih.govoup.com This inhibition may contribute to the anti-atrial fibrillation effects of omega-3 PUFAs. nih.govoup.com

Furthermore, DHA is known to activate large-conductance calcium-activated potassium (BK) channels. pnas.orgresearchgate.netnih.govpnas.org This activation can occur through multiple mechanisms and is observed in various cell types, including vascular smooth muscle cells. researchgate.netnih.gov The activation of vascular BK channels by DHA has been suggested as a mechanism underlying its hypotensive effects. pnas.org Neuronal Slo1+β4 channels are also activated by DHA. pnas.org

Data on the effects of DHA on specific potassium channels:

| Channel Type | Effect | IC50/Kd (µM) | Cell Type/System | Reference |

| Kv1.2 (Voltage-gated K⁺) | Inhibition | 1.8 ± 0.1 (at +40 mV) | Mammalian fibroblasts expressing cloned channel | nih.gov |

| Kv3.1a (Voltage-gated K⁺) | Inhibition | 0.69 ± 0.06 (at +40 mV) | Mammalian fibroblasts expressing cloned channel | nih.gov |

| Ito (Transient Outward K⁺) | Inhibition | 4.1 | Human atrial myocytes | nih.govoup.com |

| IKur (Ultra-rapid Delayed Rectifier K⁺) | Inhibition | 4.3 | Human atrial myocytes | nih.govoup.com |

| BK (Large-conductance Ca²⁺-activated K⁺) | Activation | - | Rat coronary arterial smooth muscle cells, Neuronal cells | researchgate.netnih.govpnas.org |

Protein-Protein Interactions within Membranes (e.g., Lipid Raft Modulation affecting protein relocation)

DHA, being a major component of cell membranes, significantly influences membrane biophysical properties, including fluidity and the organization of membrane microdomains like lipid rafts. cambridge.orgnih.govtandfonline.com These changes in the lipid environment can modify the function and trafficking of transmembrane proteins, including receptors, transporters, and ion channels. cambridge.org

Lipid rafts are dynamic, sphingolipid- and cholesterol-rich microdomains within the cell membrane that serve as platforms for the compartmentalization and organization of cellular processes, including signal transduction. sop.org.twmattioli1885journals.com Many important membrane-signaling proteins, such as receptor tyrosine kinases and G-protein coupled receptors, are located within lipid rafts. sop.org.twmattioli1885journals.com

DHA can modulate lipid raft structure and protein composition. mattioli1885journals.comresearchgate.net Enrichment of cell membranes with DHA can lead to changes in lipid raft size and distribution. nih.gov Studies suggest that DHA can displace several raft-associated signaling proteins from membrane rafts. mattioli1885journals.com For example, DHA treatment has been shown to disrupt lipid rafts in transformed human mammary luminal epithelial cells, affecting the localization and activation of signaling proteins like HER-2. researchgate.net

The ability of DHA to modulate lipid rafts and influence the relocation of proteins within the membrane provides a potential mechanism by which it affects various cellular signaling pathways and functions. mattioli1885journals.comnih.gov This modulation can impact the targeting of lipidated cytosolic signaling proteins to the plasma membrane, selectively inhibiting their plasma membrane targeting and increasing their endomembrane localization. nih.gov This suggests that membrane lipid composition, influenced by DHA, can affect cell signaling by altering the intracellular trafficking and localization of membrane proteins. nih.gov Furthermore, DHA has been shown to influence the interactions and clustering of proteins like nicotinic acetylcholine (B1216132) receptors in DHA-rich membranes. rutgers.edu

Anti-Apoptotic Mechanisms (e.g., Caspase Activation Prevention)

Docosahexaenoic acid (DHA) exhibits anti-apoptotic effects in various cell types, often by modulating key pathways involved in programmed cell death, including the prevention of caspase activation. Studies have demonstrated that DHA can protect neurons, photoreceptors, and macrophages from apoptosis induced by various stimuli such as oxidative stress, trophic factor removal, staurosporine, amyloid-beta oligomers, and silica (B1680970) particles. spandidos-publications.comconicet.gov.arpnas.orgocl-journal.orgfrontiersin.orgnih.govarvojournals.org

One significant mechanism involves the modulation of the intrinsic apoptotic pathway, which is tightly regulated by the Bcl-2 protein family. This family includes both pro-apoptotic members like Bax and Bak, and anti-apoptotic members such as Bcl-2 and Bcl-xL. researchgate.netwikipedia.org The balance between these proteins is crucial in determining mitochondrial outer membrane permeabilization (MOMP), a critical step leading to the release of cytochrome c and subsequent caspase activation. researchgate.netwikipedia.org Research indicates that DHA can influence this balance. For instance, DHA has been shown to promote the expression of anti-apoptotic Bcl-2 and decrease the expression of pro-apoptotic Bax in photoreceptors, thereby preserving mitochondrial membrane potential and inhibiting caspase activation. conicet.gov.ararvojournals.orgnih.gov Similarly, in breast cancer cells, DHA decreased Bcl-2 expression while increasing Bax expression, promoting the release of cytochrome c and Smac/Diablo from the mitochondria. nih.gov In some contexts, DHA has been associated with the upregulation of the pro-apoptotic protein Bim and downregulation of Bcl-2. spandidos-publications.comtandfonline.comnih.gov The interaction and regulation of these Bcl-2 family proteins by DHA contribute to its anti-apoptotic or pro-apoptotic effects depending on the cell type and context. researchgate.netnih.gov

DHA's influence on mitochondrial function is central to its anti-apoptotic effects. The incorporation of DHA into mitochondrial membranes can affect their integrity and susceptibility to damage. archivesofmedicalscience.comnih.govoup.com While in some cancer cell lines, DHA incorporation into mitochondrial membranes increases susceptibility to reactive oxygen species (ROS) damage and contributes to a mitochondrial-dependent apoptotic pathway, in other cell types like photoreceptors and neurons, DHA helps preserve mitochondrial membrane potential, preventing depolarization which is a hallmark of apoptosis. conicet.gov.ararvojournals.orgnih.govarchivesofmedicalscience.comnih.govoup.comdoaj.org The preservation of mitochondrial membrane integrity by DHA helps prevent the release of cytochrome c, which is necessary for the formation of the apoptosome and subsequent activation of caspase-9 and executioner caspases like caspase-3 and caspase-7. conicet.gov.arfrontiersin.orgarvojournals.orgresearchgate.netnih.govnih.govdoaj.orgmdpi.comspandidos-publications.com

Caspase activation is a key downstream event in both the intrinsic and extrinsic apoptotic pathways. archivesofmedicalscience.com DHA has been shown to directly or indirectly inhibit the activation of various caspases. Studies have demonstrated that DHA can reduce caspase-3 activation in photoreceptors and inhibit caspase-3/7 activation in macrophages. conicet.gov.arfrontiersin.orgarvojournals.orgnih.govspandidos-publications.com In neuronal cells, DHA enrichment has been shown to suppress caspase-3 activation. pnas.org The prevention of caspase activation by DHA contributes significantly to its ability to promote cell survival. pnas.orgocl-journal.orgnih.gov

The mechanisms by which DHA prevents caspase activation are multifaceted and can involve various signaling pathways. For instance, in photoreceptors, DHA activates the ERK/MAPK pathway, which leads to the regulation of Bcl-2 and Bax expression, preservation of mitochondrial membrane potential, and inhibition of caspase activation. conicet.gov.arnih.gov In neuronal cells, DHA promotes the translocation and phosphorylation of Akt by increasing phosphatidylserine levels in cell membranes, and this activation of Akt suppresses caspase-3 activation. pnas.org DHA can also modulate other pathways such as the Akt-mTOR axis, AMPK, and the ERK/JNK/p38 axis, which are involved in cell survival and can indirectly influence caspase activity. mdpi.com

While DHA can induce apoptosis in certain cancer cells by activating caspases, often in combination with other treatments, its role in preventing apoptosis in non-cancerous or stressed cells highlights its complex and context-dependent actions. archivesofmedicalscience.comkosinmedj.orgarchivesofmedicalscience.com The ability of DHA to attenuate caspase activation in vulnerable cells underscores its potential protective effects in conditions characterized by excessive or inappropriate apoptosis. pnas.orgocl-journal.orgfrontiersin.orgnih.gov

Here is a summary of some research findings on DHA's effects on caspase activity and related apoptotic markers:

| Cell Type | Stimulus Causing Apoptosis | DHA Effect | Key Findings Related to Caspases and Apoptosis Prevention | Source |

| Photoreceptors | Oxidative stress | Prevents apoptosis | Reduced caspase-3 activation; regulated Bcl-2 and Bax expression; preserved mitochondrial membrane potential. conicet.gov.ararvojournals.orgnih.gov | conicet.gov.ararvojournals.orgnih.gov |

| Neuronal cells | Trophic factor removal, Staurosporine, Amyloid-beta oligomers | Inhibits apoptosis, promotes survival | Suppressed caspase-3 activation; promoted Akt activation; prevented caspase activation induced by amyloid-beta oligomers. pnas.orgocl-journal.orgnih.gov | pnas.orgocl-journal.orgnih.gov |

| Macrophages (Silica-induced) | Silica particles | Suppresses cell death, attenuates caspase-3/7 activation | Significantly decreased caspase-3/7 activity; suppressed silica-induced macrophage death. frontiersin.org | frontiersin.org |

| Human breast cancer cells | - | Induces apoptosis (in some contexts, can also prevent in others) | Increased levels of cleaved caspase-8, -9, and -3; decreased Bcl-2, increased Bax; promoted cytochrome c release (pro-apoptotic effect in this context). nih.gov | nih.gov |

| RL95-2 endometrial cancer cells | Combined with triacsin C | Induces apoptosis (synergistic effect) | Invoked activation of caspases-3 and -7, cleavage of PARP and XIAP; involved both extrinsic (caspase-8/Bid) and intrinsic (caspase-9, -3, -7) pathways. archivesofmedicalscience.comarchivesofmedicalscience.com | archivesofmedicalscience.comarchivesofmedicalscience.com |

| 3T3-L1 adipocytes | - | Induces apoptosis (in this context) | Caused caspase-3 activation; increased Bax/Bcl-2 ratio; involved mitochondria-dependent apoptosis. doaj.org | doaj.org |

| Human Fibroblast-like Synovial Cells (RA-FLS) | - | Induces caspase-8-dependent apoptosis (in this context) | Induced PARP-1 cleavage and caspase-8 activation; DHA-mediated cell death is caspase-dependent. mdpi.com | mdpi.com |

| Human Glioblastoma Cells | - | Induces apoptosis (in this context), primarily via intrinsic and ER stress | No change in active caspase-8 expression; increased active cleaved caspase-9 and caspase-12 expression; associated with mitochondrial membrane depolarization and cytochrome c release. frontiersin.org | frontiersin.org |

Docosahexaenoic Acid in Specific Physiological Systems: Molecular and Cellular Perspectives

Central Nervous System Function

DHA is widely recognized as a key molecule for neuronal function and cell signaling within the central nervous system (CNS). mdpi.comnih.gov Its beneficial effects on neural cells are mediated through various molecular pathways, including the modulation of signaling cascades involving the activation of diverse types of receptors. mdpi.comnih.gov In addition to its structural role in membranes, DHA is metabolized in neural tissues into bioactive mediators that exert neurodevelopmental and neuroprotective effects. researchgate.netnih.govnih.gov

Neurodevelopmental Processes

Neurodevelopment is a complex process involving a series of cellular and molecular events that establish functional neural circuits. explorationpub.com Adequate levels of DHA are crucial for key neurodevelopmental processes, including neurogenesis, synaptogenesis, and myelination. explorationpub.com Inadequate maternal intake of omega-3 PUFAs, particularly DHA, has been linked to aberrant CNS development and function in both animal and human models. mdpi.com

Neurogenesis, the process of generating new neurons, is essential for cognitive function and supports brain plasticity. mdpi.com Studies have shown that DHA stimulates neurogenesis. tandfonline.comnih.govresearchgate.netocl-journal.orgmdpi.com The molecular mechanisms underlying DHA-induced neurogenesis are complex. DHA treatment has been shown to stimulate the differentiation of neural stem cells into neurons. tandfonline.comocl-journal.orgresearchgate.net This process involves facilitating their exit from the cell cycle and suppressing cell death. tandfonline.comocl-journal.org

Research indicates that DHA influences the expression of transcription factors involved in neuronal differentiation. For instance, DHA treatment significantly decreased the expression of the repressor-type bHLH transcription factor Hes1 and increased the expression of activator-type bHLH transcription factors like neurogenin1 and NeuroD in neural stem cells. ocl-journal.org This shift in the balance of transcription factors is suggested to stimulate neuronal differentiation. ocl-journal.org Furthermore, studies in adult rats have shown that chronic dietary administration of DHA significantly increased the number of newborn neurons in the dentate gyrus, a region critical for learning and memory. tandfonline.comocl-journal.org

DHA uniquely promotes neurite growth and outgrowth in cultured hippocampal neurons compared to other fatty acids like oleic acid, arachidonic acid, and docosapentaenoic acid. mdpi.comresearchgate.netresearchgate.net This effect is crucial for establishing neuronal connections and circuitry. DHA treatment has been shown to significantly accelerate neurite outgrowth in various neuronal cell cultures. mdpi.comresearchgate.net For example, studies on cultured rat hippocampal neurons demonstrated that supplementation with DHA significantly enhanced total neurite length per neuron, individual neurite length, and the number of branches per neuron. mdpi.comresearchgate.net Similarly, 1 µM DHA increased neurite length, axon outgrowth, and axon elongation rate by approximately 1.5-fold in rat cortical neurons. mdpi.comresearchgate.net

The molecular mechanisms underlying DHA-mediated neurite outgrowth involve the activation of signaling pathways such as the Akt-mTOR-S6K pathway. nih.gov DHA treatment of cortical neurons resulted in enhanced axon outgrowth accompanied by the translational up-regulation of axon-related proteins like Tau and collapsin response mediator protein 2 (CRMP2). nih.gov This translational control, dependent on the Akt-mTOR-S6K pathway, plays a significant role in DHA-mediated neuronal development. nih.gov Additionally, the DHA metabolite synaptamide (B1662480) has been identified as a potent mediator of neurite outgrowth, showing greater potency than DHA itself in stimulating this process. nih.govresearchgate.net

DHA plays a significant role in synapse formation and maturation, processes collectively known as synaptogenesis, and in modulating synaptic plasticity, including long-term potentiation (LTP). mdpi.comtandfonline.comocl-journal.orgnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.govscielo.br Synaptic plasticity, particularly LTP in the hippocampus, is a cellular mechanism underlying learning and memory. tandfonline.comresearchgate.netnih.govscielo.br

At the molecular level, DHA supplementation has been shown to increase the expression of key pre- and postsynaptic proteins, such as PSD-95 and synapsin-1, and membrane phospholipids (B1166683) like phosphatidylserine (B164497) and phosphatidylinositol in the hippocampus. mdpi.comtandfonline.comocl-journal.orgresearchgate.netnih.gov Increased expression of these proteins and phospholipids contributes to the formation and maturation of synapses. mdpi.comtandfonline.comocl-journal.orgresearchgate.netnih.gov Studies on cultured hippocampal neurons have demonstrated that DHA promotes the expression of the presynaptic protein synapsin-1, leading to an increased number of synapsin-1 puncta in neurites, indicative of increased synaptic contacts. mdpi.comnih.gov

DHA also enhances glutamatergic synaptic activity. mdpi.comresearchgate.netnih.gov In DHA-supplemented neuronal cultures, spontaneous synaptic activity, particularly glutamatergic activity, is significantly increased. nih.gov Conversely, DHA deprivation during development leads to decreased levels of synapsins and glutamate (B1630785) receptor subunits and impairs LTP in the hippocampus. ocl-journal.orgresearchgate.netnih.gov This suggests a crucial role for DHA in maintaining synaptic function and plasticity. ocl-journal.orgresearchgate.netnih.gov The DHA metabolite synaptamide also promotes synaptogenesis. researchgate.netnih.govnih.gov